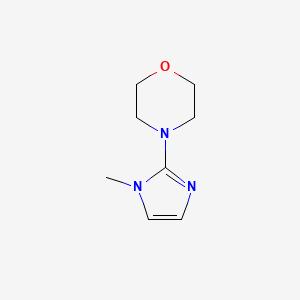
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a benzimidazole core.
Méthodes De Préparation
The synthesis of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate typically involves the reaction of 4-(ethoxycarbonyl)aniline with o-phenylenediamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Analyse Des Réactions Chimiques
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-benzimidazole, 2-phenyl-1H-benzimidazole, and 1-methyl-2-phenyl-1H-benzimidazole.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) |
Clé InChI |
WYIJZOWPLQYAAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)


![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)






![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)



